N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-10-15(25-3)11-9-14)18(12)20-22-16-6-4-5-7-17(16)27-20/h4-11H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHOWWFZGAGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-aminobenzothiazoles with appropriate thiophene derivatives. The reaction conditions often involve the use of solvents like ethanol or water and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, water, dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown its potential to bind to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural motifs include:
- Benzothiazole: A bicyclic system with a thiazole ring fused to benzene, known for electron-withdrawing properties and pharmacological relevance.
- 4,5-Dimethylthiophene : A sulfur-containing heterocycle with methyl substituents enhancing lipophilicity.
Comparable Compounds :
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide ():
- Shares the benzothiazole and benzamide moieties but replaces dimethylthiophene with a tetrahydrobenzothiophene and substitutes methoxy with a morpholine sulfonyl group.
- The morpholine sulfonyl group enhances solubility via its polar sulfonyl group, contrasting with the methoxy’s moderate hydrophobicity .
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ): Features a pyrimidine-carboxamide linked to a 6-ethoxybenzothiazole.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ():
- Simpler structure with a thiazole ring and dichlorophenyl amide.
- Lacks the fused benzothiazole-thiophene system but demonstrates how halogenation impacts bioactivity .
Table 1: Structural Comparison
Key Differences :
- The target’s dimethylthiophene may require Friedel-Crafts alkylation or thiophene functionalization, contrasting with Z14’s pyrimidine ring formation.
Spectroscopic Characterization
IR Spectroscopy :
- The target’s amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole C=S (~1240–1255 cm⁻¹) align with trends in hydrazinecarbothioamides and triazoles (). Absence of S-H stretches (~2500–2600 cm⁻¹) confirms thione tautomerism in benzothiazole derivatives .
- ’s morpholine sulfonyl group would show strong S=O stretches (~1350–1450 cm⁻¹), absent in the target .
NMR Spectroscopy :
- The target’s 4-methoxybenzamide would show a singlet for OCH₃ (~3.8 ppm in ¹H-NMR) and aromatic protons split by substituents. Comparable compounds like Z14 exhibit downfield shifts for pyrimidine protons (~8.5–9.0 ppm) due to electron-withdrawing effects .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring , a thiophene ring , and a methoxybenzamide group . Its molecular formula is with a molecular weight of approximately 385.47 g/mol. The structure contributes to its reactivity and interaction with biological targets.
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer and lung cancer cells. For instance, compounds similar to this one have been demonstrated to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) by targeting key pathways involved in tumor proliferation and angiogenesis .
The mechanism of action involves several biochemical pathways:
- Inhibition of Kinase Activity : The compound acts as a dual-target inhibitor for EGFR and HER-2, critical receptors in many cancers. It selectively inhibits their kinase activity, which is essential for cancer cell survival and proliferation .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria, leading to increased reactive oxygen species (ROS) levels .
- Anti-Angiogenic Effects : It has been observed to reduce the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its unique structure allows it to interact with microbial targets effectively, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Breast Cancer Study : A study involving derivatives of benzothiazole showed promising results in inhibiting breast cancer cell lines while exhibiting minimal toxicity towards normal cells .
- Antifungal Activity : Research indicated that similar thiophene-containing compounds exhibited antifungal properties against various fungal strains, suggesting potential applications in treating fungal infections.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions to form the benzothiazole-thiophene core .
- Amide coupling using 4-methoxybenzoyl chloride or activated esters under basic conditions (e.g., pyridine or DIPEA) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Key Considerations:
- Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) to minimize side products.
- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
- Spectroscopic Techniques:
- 1H/13C NMR to confirm substituent positions and integration ratios .
- HRMS for molecular weight verification .
- Single-Crystal X-ray Diffraction (SC-XRD):
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Contradictions often arise from:
- Disordered regions (e.g., flexible alkyl chains or solvent molecules).
- Twinned crystals requiring specialized refinement protocols in SHELXL .
Methodological Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
